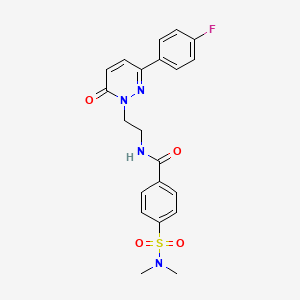

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation and are involved in a variety of physiological processes.

Aplicaciones Científicas De Investigación

Molecular Structure and Computational Analysis

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, a carbazole derivative, has been analyzed for its molecular structure and properties. Warad et al. (2018) conducted physical analyses including CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, alongside computational studies at the DFT/B3LYP/6-311++G(d) level. They performed molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization studies (Warad et al., 2018).

Anticancer Properties

Carbazole aminoalcohols, including derivatives of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have shown promising anticancer properties. Wang et al. (2016) discovered that these compounds exhibit significant antiproliferative activity against human tumor cell lines. Their study suggests that these compounds may act as topoisomerase I poisons, causing single-strand DNA damage and inducing cell cycle arrest and apoptosis in cancer cells (Wang et al., 2016).

Neurogenesis Enhancement

P7C3 and its derivatives, including 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, a structurally similar compound to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have been reported to increase neurogenesis in rat neural stem cells. Shin et al. (2015) found that these compounds promote neurogenesis by inducing final cell division during neural stem cell differentiation (Shin et al., 2015).

Antibacterial Properties

Carbazole derivatives, including 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have shown antibacterial properties. Gerits et al. (2014) found that a similar compound, SPI031 (N-alkylated 3, 6-dihalogenocarbazol), exhibits broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This compound is also effective against mature biofilms of P. aeruginosa and has low cytotoxicity against various human cell types, indicating its potential for new antibacterial drug development (Gerits et al., 2014).

Antifungal Properties

Several novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, structurally related to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have been designed and synthesized as antifungal agents. Rad et al. (2016) described the synthesis of these compounds, which exhibited potent antifungal activity against various pathogenic fungal strains, providing insights into their potential as new antifungal agents (Rad et al., 2016).

Propiedades

IUPAC Name |

1-anilino-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYYNDQCQZYLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)

![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)

![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)

![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)